Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a thiazole ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data . .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it can be inferred that the compound may induce a variety of cellular responses.
Preparation Methods
The synthesis of Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the compound in moderate yield and involves purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR .
Chemical Reactions Analysis
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other pyrimidine and thiazole derivatives:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares a similar pyrimidine structure but differs in its functional groups and biological activities.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another pyrimidine derivative with distinct antimicrobial properties.
2-Pyrimidinemethanamine, 5-ethyl-4,6-dimethyl-: A related compound with applications in organic synthesis and industrial chemistry.
This compound stands out due to its unique combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-5-19-11(18)10-9(4)16-13(20-10)17-12-14-7(2)6-8(3)15-12/h6H,5H2,1-4H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSBRJGMWGJKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC(=CC(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331597 | |
Record name | ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92110-11-7 | |
Record name | ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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